molecular formula C21H24BNO4S B1393111 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole CAS No. 1073354-51-4

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole

Cat. No. B1393111
M. Wt: 397.3 g/mol
InChI Key: KRZHRMGPJBEROU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is likely to be a derivative of indole, which is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl group is a commonly used moiety in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through palladium-catalyzed cross-coupling reactions . The 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl group can be introduced through borylation .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as FTIR, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, the boronate ester group (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) can participate in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to those of other indole derivatives and boronate esters. For example, it might be a solid at room temperature . Its solubility could be tested in various solvents, such as acetone .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research has explored the synthesis of various compounds closely related to 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole. For example, studies have focused on synthesizing and characterizing compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and related derivatives through various reactions such as electrophilic substitution, bromination, and coupling reactions (Liao et al., 2022).

  • Characterization and DFT Studies : The structural characterization of these compounds is typically conducted using techniques like FT-IR, NMR, MS spectroscopy, and X-ray diffraction. Density functional theory (DFT) studies are also performed to calculate molecular structures and compare them with X-ray diffraction results, as seen in the studies of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds (Huang et al., 2021).

Fluorescent Probes and Polymers

  • Near-Infrared Fluorescent Probes : Compounds with a structure similar to the query compound have been used to develop novel near-infrared fluorescence probes. These probes, involving structures like carbazole borate ester and indole, have potential applications in bioimaging and sensing (Shen You-min, 2014).

  • High-Performance Semiconducting Polymers : Derivatives of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole have been used as precursors for synthesizing high-performance semiconducting polymers. These polymers have significant implications in electronics and materials science (Kawashima et al., 2013).

Biochemical Applications

  • Detection and Imaging in Biosystems : Related compounds have been employed in developing probes for detecting substances like benzoyl peroxide in samples and imaging in living cells and zebrafish. Such applications are crucial in biological studies and medical diagnostics (Tian et al., 2017).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling. It may cause skin and eye irritation .

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BNO4S/c1-15-10-12-16(13-11-15)28(24,25)23-14-18(17-8-6-7-9-19(17)23)22-26-20(2,3)21(4,5)27-22/h6-14H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZHRMGPJBEROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CC=CC=C23)S(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674661
Record name 1-(4-Methylbenzene-1-sulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole

CAS RN

1073354-51-4
Record name 1-(4-Methylbenzene-1-sulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Toluene-4-sulfonyl)-1H-indole-3-boronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole
Reactant of Route 2
Reactant of Route 2
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole
Reactant of Route 3
Reactant of Route 3
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole
Reactant of Route 4
Reactant of Route 4
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole
Reactant of Route 5
Reactant of Route 5
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole
Reactant of Route 6
Reactant of Route 6
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole

Citations

For This Compound
4
Citations
DC McGowan, W Balemans, W Embrechts… - Journal of medicinal …, 2019 - ACS Publications
In the search for novel influenza inhibitors we evaluated 7-fluoro-substituted indoles as bioisosteric replacements for the 7-azaindole scaffold of Pimodivir, a PB2 (polymerase basic …
Number of citations: 22 pubs.acs.org
S Pithani, CJ Aurell, M Lindhagen… - … Process Research & …, 2023 - ACS Publications
The development of a scalable process for the manufacture of a potent and selective JAK1 inhibitor intended for the inhaled treatment of asthma is described. The initial milligram-scale …
Number of citations: 1 pubs.acs.org
C Zhu, S Ma - Advanced Synthesis & Catalysis, 2014 - Wiley Online Library
A palladium(0)‐catalyzed reaction of 2‐allyl‐3‐indolyl boronates/propargylic carbonates was observed to afford dihydrocycloocta[b]indoles highly efficiently via carbon‐carbon coupling…
Number of citations: 16 onlinelibrary.wiley.com
Y Pang - 2020 - eprints.lib.hokudai.ac.jp
Mechanochemistry has been applied to an iridium (I)-catalyzed CH borylation for the first time. Using either no or only a catalytic amount of a liquid, the mechanochemical CH borylation …
Number of citations: 5 eprints.lib.hokudai.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.